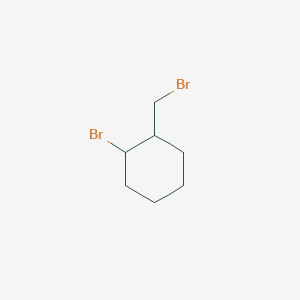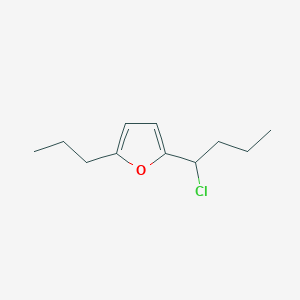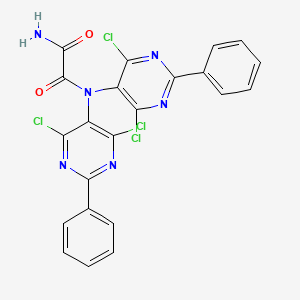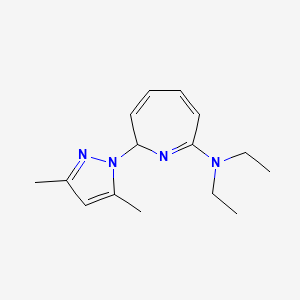
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is a complex organic compound that belongs to the class of isoquinolinium salts This compound is characterized by the presence of a hydroxyimino group attached to a phenylethyl side chain, which is further connected to an isoquinolin-2-ium core The chloride ion serves as the counterion to balance the charge of the isoquinolinium cation
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride typically involves a multi-step process. One common synthetic route starts with the preparation of the isoquinoline core, which can be achieved through the Pomeranz-Fritsch reaction. This involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Next, the phenylethyl side chain is introduced through a Friedel-Crafts alkylation reaction, where phenylethyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyimino group is then introduced via an oximation reaction, where the phenylethyl group is treated with hydroxylamine hydrochloride under basic conditions.
Finally, the isoquinolin-2-ium chloride salt is formed by treating the hydroxyimino-phenylethyl isoquinoline with hydrochloric acid, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.
化学反応の分析
Types of Reactions
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amine derivatives.
Substitution: The phenylethyl side chain can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine, while nucleophilic substitution reactions may use reagents like sodium azide or thiols.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted isoquinoline derivatives depending on the reagents used.
科学的研究の応用
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological macromolecules, while the isoquinolin-2-ium core can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(2-(Hydroxyimino)-2-phenylethyl)quinolin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)pyridin-2-ium chloride
- 2-(2-(Hydroxyimino)-2-phenylethyl)benzimidazol-2-ium chloride
Uniqueness
2-(2-(Hydroxyimino)-2-phenylethyl)isoquinolin-2-ium chloride is unique due to its isoquinoline core, which imparts distinct electronic and steric properties compared to similar compounds with quinoline, pyridine, or benzimidazole cores
特性
CAS番号 |
33860-81-0 |
|---|---|
分子式 |
C17H15ClN2O |
分子量 |
298.8 g/mol |
IUPAC名 |
(NE)-N-(2-isoquinolin-2-ium-2-yl-1-phenylethylidene)hydroxylamine;chloride |
InChI |
InChI=1S/C17H14N2O.ClH/c20-18-17(15-7-2-1-3-8-15)13-19-11-10-14-6-4-5-9-16(14)12-19;/h1-12H,13H2;1H/b18-17-; |
InChIキー |
NXXQDOFCUHEEAE-YBFBCAGJSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C(=N\O)/C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
正規SMILES |
C1=CC=C(C=C1)C(=NO)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Diphenyl-3-[(propan-2-yl)oxy]furan](/img/structure/B15212889.png)
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)


![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2,4-difluorophenyl)-N-methyl-](/img/structure/B15212944.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)




